Cas no 591218-71-2 (4-(3-bromophenyl)but-3-yn-2-ol)
4-(3-bromophenyl)but-3-yn-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Butyn-2-ol, 4-(3-bromophenyl)-
- 4-(3-bromophenyl)but-3-yn-2-ol
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- Inchi: 1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3
- InChI Key: IIQCJKMKWGNWDQ-UHFFFAOYSA-N
- SMILES: CC(O)C#CC1=CC=CC(Br)=C1
4-(3-bromophenyl)but-3-yn-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40258587-1.0g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 1.0g |
$657.0 | 2023-01-04 | |
| Enamine | BBV-40258587-2.5g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
| Enamine | BBV-40258587-5.0g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 5.0g |
$1723.0 | 2023-01-04 | |
| Enamine | BBV-40258587-10.0g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 10.0g |
$2166.0 | 2023-01-04 | |
| Enamine | BBV-40258587-1g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 1g |
$657.0 | 2023-10-28 | |
| Enamine | BBV-40258587-5g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 5g |
$1723.0 | 2023-10-28 | |
| Enamine | BBV-40258587-10g |
4-(3-bromophenyl)but-3-yn-2-ol |
591218-71-2 | 95% | 10g |
$2166.0 | 2023-10-28 |
4-(3-bromophenyl)but-3-yn-2-ol Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(3-bromophenyl)but-3-yn-2-ol
Comprehensive Overview of 4-(3-bromophenyl)but-3-yn-2-ol (CAS No. 591218-71-2): Properties, Applications, and Industry Insights
4-(3-bromophenyl)but-3-yn-2-ol (CAS No. 591218-71-2) is a specialized organic compound featuring a unique molecular structure combining a bromophenyl group with an alkynol moiety. This halogenated intermediate has garnered significant attention in pharmaceutical research, material science, and fine chemical synthesis due to its versatile reactivity profile. The presence of both bromo-substitution and hydroxyl functionality enables diverse chemical transformations, making it valuable for constructing complex molecular architectures.
Recent studies highlight the growing demand for 3-bromophenyl derivatives in drug discovery programs, particularly for developing kinase inhibitors and small-molecule therapeutics. The alkynol segment facilitates click chemistry applications, aligning with current trends in bioconjugation techniques and covalent drug design. Analytical characterization via NMR spectroscopy and HPLC purity testing confirms the compound's structural integrity, with typical purity levels exceeding 98% in commercial supplies.
From a synthetic chemistry perspective, 591218-71-2 serves as a crucial building block for heterocyclic compound synthesis. Its terminal alkyne group participates efficiently in Sonogashira couplings, while the hydroxyl group allows for selective protection/deprotection strategies. Industry reports indicate increasing utilization in OLED material development, where brominated intermediates contribute to electron-transport layers. The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature applications in polymeric material engineering.
Environmental and safety assessments of 4-(3-bromophenyl)but-3-yn-2-ol reveal favorable profiles compared to heavier halogenated analogs. Modern green chemistry protocols have been successfully adapted for its synthesis, reducing solvent waste through catalytic methodologies. Researchers emphasize its compatibility with continuous flow chemistry systems, addressing industry needs for process intensification. Storage recommendations suggest inert atmosphere protection to maintain the alkyne functionality's reactivity over extended periods.
The commercial landscape for CAS 591218-71-2 reflects expanding availability from specialty chemical suppliers worldwide. Pricing trends correlate with bromine commodity markets, while quality standards adhere to GMP-grade specifications for pharmaceutical applications. Emerging research explores its potential in metal-organic frameworks (MOFs) and as a precursor for bioorthogonal probes, demonstrating the compound's relevance in cutting-edge technologies. Proper handling requires standard organic laboratory precautions, with particular attention to moisture-sensitive characteristics during weighing procedures.
Analytical method development for 3-bromophenyl alkynols has advanced significantly, incorporating UHPLC-MS techniques for impurity profiling. Stability studies indicate excellent shelf life when stored below -20°C in amber glass containers. The compound's logP value (estimated 2.8) suggests moderate lipophilicity, influencing its utility in medicinal chemistry optimization programs. Recent patent literature discloses novel applications in photoredox catalysis and as a template for chiral auxiliary development.
Supply chain analysis indicates regional production hubs in North America, Europe, and Asia, with custom synthesis services increasingly offering kilogram-scale quantities. Technical bulletins recommend argon purging for long-term storage solutions. The compound's spectroscopic fingerprints (characteristic IR absorption at 3300 cm-1 for OH stretch) facilitate quality control verification. Academic collaborations are exploring its use in supranolecular chemistry constructs and molecular machine components.
Future market projections for 4-(3-bromophenyl)but-3-yn-2-ol anticipate steady growth (CAGR 6-8%) driven by targeted drug discovery initiatives. Regulatory documentation includes comprehensive SDS compliance data meeting international standards. Process chemistry innovations have reduced production costs through improved bromination selectivity and catalyst recovery systems. The compound's dual functionality continues to inspire novel applications in smart material design and chemical biology tool development.
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